

An In-depth Technical Guide to MSDC-0160 and Mitochondrial Pyruvate Carrier Inhibition

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Compound of Interest

Compound Name: NRA-0160

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Executive Summary

MSDC-0160 is a novel insulin-sensitizing agent that modulates the mitochondrial pyruvate carrier (MPC), a critical gatekeeper of cellular metabolism. By inhibiting the transport of pyruvate into the mitochondria, MSDC-0160 initiates a cascade of metabolic reprogramming with therapeutic potential across a spectrum of diseases, including type 2 diabetes, nonalcoholic steatohepatitis (NASH), and neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This document provides a comprehensive technical overview of MSDC-0160, its mechanism of action, and its effects on key signaling pathways. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the underlying biological processes.

Introduction to the Mitochondrial Pyruvate Carrier (MPC)

The mitochondrial pyruvate carrier (MPC) is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.^[1] This transport is a pivotal step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.^{[2][3]} The MPC is a heterodimer composed of two subunits, MPC1 and MPC2.^{[2][4]} Inhibition of the MPC forces a shift in cellular metabolism, reducing reliance on glucose oxidation and promoting the use of alternative fuel sources such

as fatty acids and certain amino acids. This metabolic flexibility is a key aspect of the therapeutic rationale for targeting the MPC.

MSDC-0160: A Modulator of the Mitochondrial Pyruvate Carrier

MSDC-0160, also known as mitoglitazone, is a thiazolidinedione (TZD) that acts as a modulator of the MPC. Unlike earlier TZDs such as pioglitazone, which are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPAR γ), MSDC-0160 exhibits significantly lower affinity for PPAR γ , thereby potentially avoiding some of the side effects associated with PPAR γ activation. The primary mechanism of action of MSDC-0160 is the inhibition of the MPC, leading to its classification as an mTOT (mitochondrial target of thiazolidinediones) modulator.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of MSDC-0160.

Table 1: In Vitro Activity of MSDC-0160

| Parameter | Value | Cell Type/System | Reference |
|--------------------|-------------------------|------------------|-----------|
| MPC IC50 | 1.2 μ M | In vitro assay | |
| 1.3 μ M | Mitochondrial membranes | | |
| PPAR γ EC50 | 23.7 μ M | In vitro assay | |
| PPAR γ IC50 | 31.65 μ M | In vitro assay | |

Table 2: Phase IIb Clinical Trial in Type 2 Diabetes (12 weeks)

| Parameter | Placebo | MSDC-0160 (50 mg) | MSDC-0160 (100 mg) | MSDC-0160 (150 mg) | Pioglitazone (45 mg) | Reference |
|--|---------|---|---|---|----------------------|-----------|
| Change in HbA1c (%) | +0.25 | -0.1 | -0.3 | -0.4 | -0.5 | |
| Change in Fasting Plasma Glucose (mg/dL) | +10 | -8.4 | -18.4 | -28.9 | -31 | |
| Fluid Retention (Reduction in Hematocrit, RBC, Hemoglobin) | - | ~50% less than Pioglitazone | ~50% less than Pioglitazone | ~50% less than Pioglitazone | - | |
| Increase in High-Molecular-Weight (HMW) Adiponectin | - | Smaller increase than Pioglitazone (p < 0.0001) | Smaller increase than Pioglitazone (p < 0.0001) | Smaller increase than Pioglitazone (p < 0.0001) | - | |

Table 3: Phase IIa Clinical Trial in Mild Alzheimer's Disease (12 weeks, 150 mg/day)

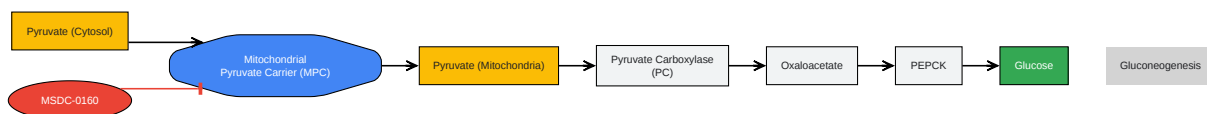
| Parameter | Placebo (n=13) | MSDC-0160 (n=16) | p-value | Reference |
|---|---------------------|----------------------|---------|-----------|
| Change in Brain Glucose Metabolism (FDG-PET referenced to cerebellum) | Significant Decline | Maintained | - | |
| Increase in High-Molecular-Weight Adiponectin | - | Significant Increase | <0.001 | |

Key Signaling Pathways Modulated by MSDC-0160

Inhibition of the MPC by MSDC-0160 triggers significant alterations in cellular signaling pathways, primarily related to metabolism and cellular stress responses.

Inhibition of Gluconeogenesis

By blocking the entry of pyruvate into the mitochondria, MSDC-0160 effectively curtails a primary substrate for hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources. This is a key mechanism underlying its glucose-lowering effects in type 2 diabetes.

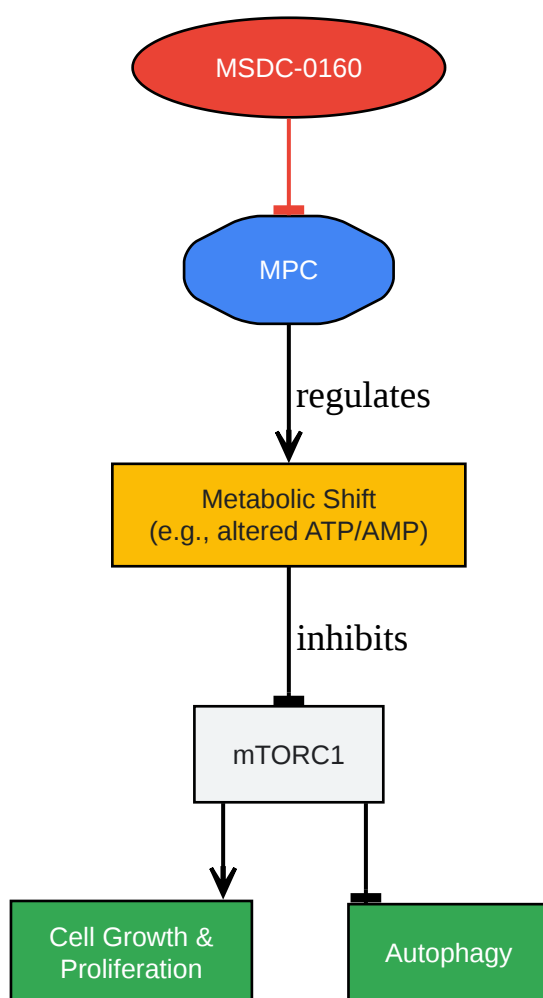


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Caption: Inhibition of MPC by MSDC-0160 blocks pyruvate entry into mitochondria, reducing gluconeogenesis.

Modulation of mTOR Signaling

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. MSDC-0160 has been shown to reduce the activity of the mTORC1 complex. This effect is thought to be a consequence of the metabolic shift induced by MPC inhibition and contributes to the neuroprotective and anti-inflammatory properties of the compound.

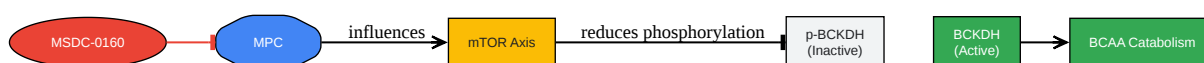


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Caption: MSDC-0160 inhibits MPC, leading to metabolic shifts that downregulate mTORC1 signaling.

Stimulation of Branched-Chain Amino Acid (BCAA) Catabolism

Recent studies have revealed a novel crosstalk between mitochondrial pyruvate metabolism and the catabolism of branched-chain amino acids (BCAAs). MPC inhibition by compounds like MSDC-0160 can lead to a reduction in the phosphorylation of branched-chain ketoacid dehydrogenase (BCKDH), the rate-limiting enzyme in BCAA catabolism, thereby stimulating their breakdown. This effect may contribute to the improvements in insulin sensitivity observed with MPC inhibitors.



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Caption: MPC inhibition by MSDC-0160 can stimulate BCAA catabolism by activating BCKDH.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MSDC-0160 and other MPC inhibitors.

Mitochondrial Pyruvate Carrier (MPC) Activity Assay using [14C]-Pyruvate

This assay directly measures the uptake of radiolabeled pyruvate into isolated mitochondria.

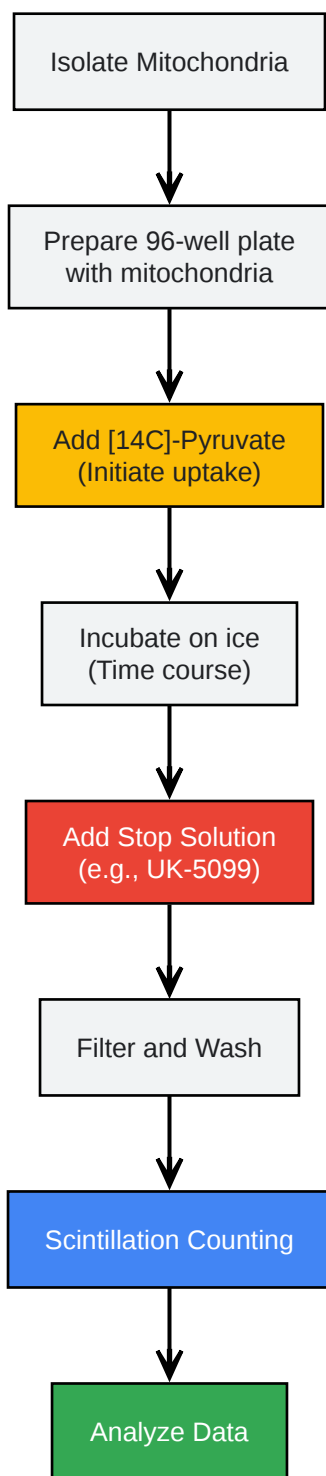
Materials:

- Isolated mitochondria
- [14C]-Pyruvate
- Uptake Buffer (e.g., 125 mM KCl, 20 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 1 mM EGTA, pH 7.4)
- Stop Solution (e.g., 10 μ M UK-5099, a potent MPC inhibitor, in uptake buffer)

- Scintillation fluid
- 96-well filter plates with a glass fiber filter
- Vacuum manifold

Procedure:

- **Mitochondria Preparation:** Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols. Determine protein concentration using a BCA or Bradford assay.
- **Assay Setup:** Pre-cool all buffers and equipment to 4°C. In a 96-well plate, add a defined amount of isolated mitochondria (e.g., 50 µg) to each well containing pre-chilled uptake buffer.
- **Initiate Uptake:** Start the reaction by adding [14C]-Pyruvate to each well to a final desired concentration.
- **Incubation:** Incubate the plate at 4°C for a specific time course (e.g., 0, 30, 60, 120 seconds).
- **Stop Reaction:** Terminate the uptake by adding ice-cold Stop Solution to each well.
- **Filtration:** Quickly transfer the contents of each well to a 96-well filter plate placed on a vacuum manifold. Apply vacuum to separate the mitochondria from the buffer.
- **Washing:** Wash the filters with ice-cold uptake buffer to remove any non-internalized radiolabel.
- **Quantification:** Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the rate of pyruvate uptake, typically expressed as nmol/min/mg of mitochondrial protein.



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Caption: Workflow for the $[^{14}\text{C}]$ -Pyruvate uptake assay to measure MPC activity.

Seahorse XF Analysis of Mitochondrial Respiration

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time, providing insights into mitochondrial function.

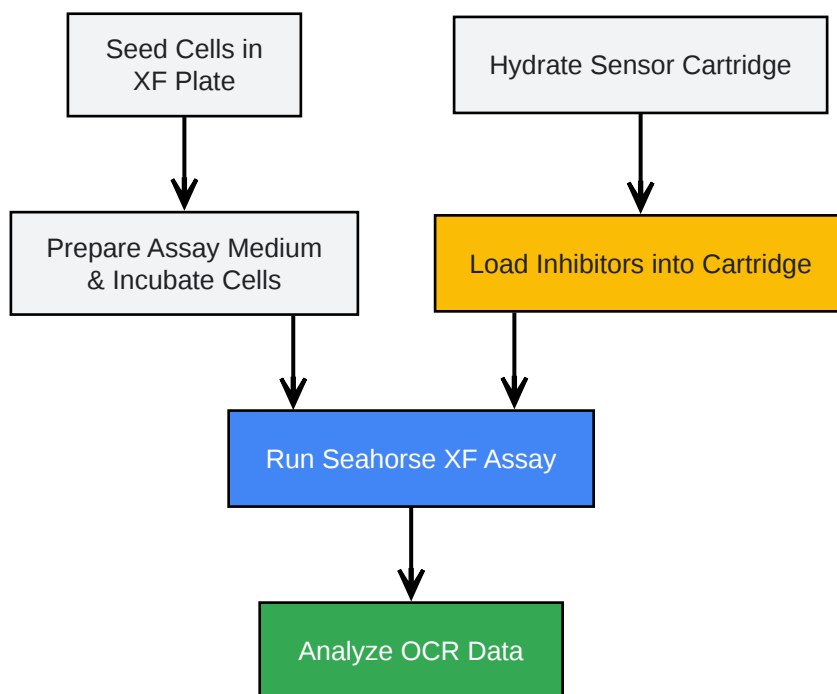
Materials:

- Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
- Adherent cells of interest
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- MPC inhibitor (e.g., MSDC-0160, UK-5099)
- Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

- **Cell Seeding:** Seed cells in a Seahorse XF culture plate at a predetermined optimal density and allow them to adhere overnight.
- **Sensor Cartridge Hydration:** Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
- **Assay Medium Preparation:** Prepare the assay medium by supplementing Seahorse XF Base Medium with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) and warm to 37°C.
- **Cell Plate Preparation:** On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
- **Compound Loading:** Load the mitochondrial stress test compounds and the MPC inhibitor into the appropriate ports of the hydrated sensor cartridge.
- **Seahorse Assay:** Calibrate the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate. The instrument will measure the basal OCR and then sequentially inject the compounds, measuring the OCR after each injection.

- **Data Analysis:** Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, and assess the impact of the MPC inhibitor.



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Caption: General workflow for assessing mitochondrial respiration using the Seahorse XF Analyzer.

Bioluminescence Resonance Energy Transfer (BRET) MPC Reporter Assay

This cell-based assay is used to screen for and characterize compounds that interact with the MPC.

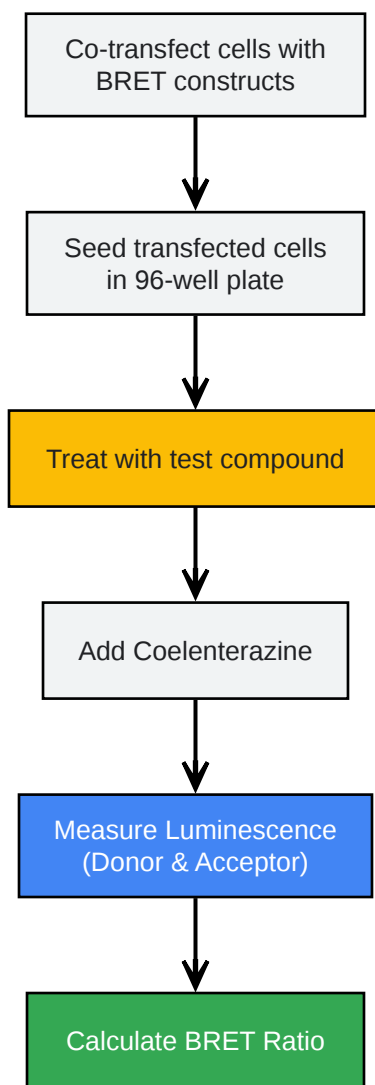
Materials:

- HEK293 cells (or other suitable cell line)
- Expression vectors for MPC subunits fused to a BRET donor (e.g., Renilla luciferase) and acceptor (e.g., Yellow Fluorescent Protein).

- Transfection reagent
- Coelenterazine (luciferase substrate)
- 96-well white, clear-bottom plates
- Plate reader capable of measuring both luminescence and fluorescence

Procedure:

- Cell Transfection: Co-transfect cells with the BRET donor and acceptor fusion constructs.
- Cell Seeding: After 24-48 hours, seed the transfected cells into 96-well plates.
- Compound Treatment: Treat the cells with a dilution series of the test compound (e.g., MSDC-0160) or vehicle control.
- BRET Measurement:
 - Add the luciferase substrate, coelenterazine, to each well.
 - Immediately measure the luminescence emission at two wavelengths: one for the donor and one for the acceptor.
- Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates a conformational change in the MPC complex upon compound binding.



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Caption: Workflow for the BRET-based MPC reporter assay.

Conclusion

MSDC-0160 represents a promising therapeutic agent that targets the core of cellular metabolism through the inhibition of the mitochondrial pyruvate carrier. Its unique mechanism of action, which diverges from traditional PPAR γ agonists, offers the potential for effective treatment of metabolic and neurodegenerative diseases with an improved safety profile. The data and protocols presented in this guide provide a solid foundation for further research and development in this exciting field. The continued exploration of MPC modulators like MSDC-

0160 holds the key to unlocking novel therapeutic strategies for a range of challenging diseases.

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